Aclerastide

Description

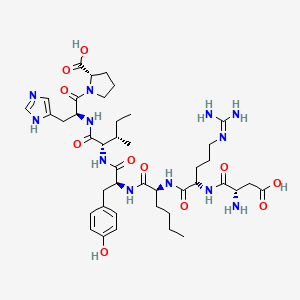

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64N12O11/c1-4-6-9-28(50-36(59)29(10-7-16-47-42(44)45)49-35(58)27(43)20-33(56)57)37(60)51-30(18-24-12-14-26(55)15-13-24)38(61)53-34(23(3)5-2)39(62)52-31(19-25-21-46-22-48-25)40(63)54-17-8-11-32(54)41(64)65/h12-15,21-23,27-32,34,55H,4-11,16-20,43H2,1-3H3,(H,46,48)(H,49,58)(H,50,59)(H,51,60)(H,52,62)(H,53,61)(H,56,57)(H,64,65)(H4,44,45,47)/t23-,27-,28-,29-,30-,31-,32-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBMHAHMIJSMHA-LBWFYSSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64N12O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227803-63-6 |

Source

|

| Record name | Aclerastide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227803636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclerastide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Aclerastide's Dichotomous Role in Tissue Regeneration: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: Aclerastide (DSC127), an angiotensin II analog, was initially investigated as a promising agent for tissue regeneration, particularly in the context of chronic wounds such as diabetic foot ulcers. Early preclinical data suggested a potential therapeutic benefit. However, the subsequent failure of this compound in Phase III clinical trials prompted a deeper investigation into its mechanism of action, revealing a complex and ultimately detrimental signaling cascade in the wound microenvironment. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing key experimental findings and elucidating the signaling pathways that contributed to its clinical inefficacy.

Introduction

This compound is a synthetic peptide analog of angiotensin II.[1][2] Initially developed by Derma Sciences, it was classified as an angiotensin receptor agonist and a potential stem cell stimulant.[3] The primary therapeutic indication explored was the treatment of diabetic foot ulcers, with other potential applications in scar reduction and radiation-induced skin damage.[3][4] Despite showing some promise in early studies, the development of this compound was discontinued following the termination of its Phase III clinical trials due to a lack of efficacy.[3][4] This outcome underscores the complexity of the wound healing process and the critical importance of understanding the intricate molecular mechanisms of investigational drugs.

Core Mechanism of Action: A Tale of Two Pathways

The mechanism of action of this compound in tissue regeneration is not a straightforward promotion of healing. Instead, it involves the activation of signaling pathways that, while involved in normal physiological responses to injury, become dysregulated and detrimental in the context of a chronic wound environment.

2.1. Angiotensin II Receptor Activation and Downstream Signaling

As an angiotensin II analog, this compound binds to and activates angiotensin receptors. This interaction initiates a signaling cascade that leads to the stimulation of NADPH oxidase.[1] The activation of NADPH oxidase is a critical step, as it is a primary enzyme responsible for the production of reactive oxygen species (ROS) following tissue injury.[1]

2.2. The Detrimental Cascade: ROS and MMP-9 Upregulation

While a certain level of ROS is necessary for normal wound healing processes, including defense against pathogens and signaling for cell migration, excessive and uncontrolled ROS production can lead to tissue damage and impair healing.[1] In preclinical models of diabetic wounds, treatment with this compound was shown to significantly increase the levels of ROS.[1][5]

This increase in ROS is a key contributor to the upregulation of active matrix metalloproteinase-9 (MMP-9).[1][5] MMPs are a family of enzymes responsible for degrading the extracellular matrix (ECM), a crucial process for tissue remodeling during healing. However, in chronic wounds, MMP activity, particularly that of MMP-9, is often elevated, leading to excessive ECM degradation and preventing the formation of new tissue.[6] Studies have demonstrated that this compound treatment leads to a significant increase in the levels of active MMP-9 in diabetic wounds, which is considered a primary factor in its failure to promote healing.[1][5]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies in diabetic mouse models, highlighting the detrimental effects of this compound on the wound microenvironment.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Diabetic Wounds

| Treatment Group | Day 1 (Fold Increase vs. Vehicle) | Day 2 (Fold Increase vs. Vehicle) |

| This compound | 3.0 | 2.4 |

Data adapted from preclinical studies in db/db mice.[1]

Table 2: Effect of this compound on Active Matrix Metalloproteinase-9 (MMP-9) Levels in Diabetic Wounds

| Treatment Group | Day 1 (Fold Increase vs. Vehicle) | Day 2 (Fold Increase vs. Vehicle) |

| This compound | 2.7 | 2.5 |

Data adapted from preclinical studies in db/db mice.[1][5]

Key Experimental Protocols

The following outlines the methodologies for the key experiments that elucidated the mechanism of action of this compound.

4.1. Diabetic Mouse Model of Wound Healing

-

Animal Model: Genetically diabetic db/db mice were utilized, as they exhibit impaired wound healing characteristics similar to human diabetic ulcers.

-

Wound Creation: A full-thickness excisional wound was created on the dorsal side of the mice using a biopsy punch.

-

Treatment Administration: this compound was topically applied to the wound bed daily for a specified duration (e.g., 14 days), starting one day after wound creation to mimic a more clinically relevant scenario.[1][5] A vehicle control (water) was used for comparison.

-

Wound Closure Analysis: Wound area was measured at regular intervals using digital imaging and planimetry to quantify the rate of wound closure.

4.2. In Vivo Imaging of Reactive Oxygen Species (ROS)

-

Methodology: A chemiluminescent luminol analog, L-012, was administered intraperitoneally to the mice.[1][5]

-

Detection: An in vivo imaging system was used to detect the bioluminescence emitted upon the reaction of L-012 with ROS in the wound tissue.

-

Quantification: The intensity of the bioluminescent signal was quantified to determine the relative levels of ROS in the different treatment groups.

4.3. Analysis of Active Matrix Metalloproteinase (MMP) Levels

-

Methodology: An affinity resin that specifically binds to the active forms of MMPs was used to isolate these enzymes from wound tissue homogenates.[1][5]

-

Identification and Quantification: The captured active MMPs were then identified and quantified using proteomic techniques (e.g., mass spectrometry).

-

In-Situ Zymography: This technique was also employed to visualize the localization of MMP-9 activity directly within the wound tissue sections.[6]

Visualizing the Molecular Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used in its preclinical evaluation.

Caption: Proposed signaling cascade of this compound leading to impaired wound healing.

Caption: Experimental workflow for evaluating this compound in a diabetic wound healing model.

Conclusion

The investigation into this compound's mechanism of action provides a critical lesson in drug development for tissue regeneration. While initially promising, its function as an angiotensin II analog led to a detrimental cascade of increased ROS production and subsequent upregulation of active MMP-9 in the delicate microenvironment of diabetic wounds. This ultimately counteracted any potential beneficial effects and resulted in a lack of clinical efficacy. The detailed preclinical studies that unraveled this mechanism highlight the importance of thoroughly understanding the molecular pathways modulated by therapeutic candidates, particularly in complex biological processes such as wound healing. These findings serve as a valuable case study for researchers and scientists in the field, emphasizing the need for a nuanced approach to targeting signaling pathways in regenerative medicine.

References

- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Derma Sciences - AdisInsight [adisinsight.springer.com]

- 4. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Aclerastide: A Technical Overview of an Angiotensin Receptor (Mas) Agonist

DISCLAIMER: Aclerastide (also known as DSC127 or NorLeu3-Angiotensin-(1-7)) is an investigational drug that was studied for wound healing. Its clinical development was terminated in Phase III trials due to a lack of efficacy.[1][2] This document serves as a technical guide based on the pharmacology of its parent compound, Angiotensin-(1-7), and its target receptor, the Mas receptor. Specific quantitative pharmacological data for this compound itself is not widely available in peer-reviewed literature. Therefore, data for Angiotensin-(1-7) is used as a proxy to illustrate the expected pharmacological profile.

Introduction

This compound is a synthetic analogue of Angiotensin-(1-7) [A(1-7)], a heptapeptide that is an endogenous component of the Renin-Angiotensin System (RAS).[3][4] Unlike the classical pressor arm of the RAS, which is mediated by Angiotensin II (Ang II) acting on the AT1 receptor, A(1-7) represents the primary effector of the "protective" or counter-regulatory arm. This compound, like A(1-7), exerts its effects by acting as an agonist at the G protein-coupled Mas receptor (MasR).[5][6] This axis is recognized for its vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic effects, which stand in contrast to the actions of the Ang II/AT1 receptor axis.[4][7]

Initially developed for promoting the healing of diabetic foot ulcers, the mechanism of this compound was centered on inducing progenitor cell proliferation, accelerating vascularization, and enhancing collagen deposition and re-epithelialization.[3]

Pharmacological Data

Table 1: Receptor Binding Affinity of Angiotensin-(1-7)

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |

| [125I]-Ang-(1-7) | Mas-transfected CHO cells | 0.83 ± 0.10 | 58.8 | - | [5] |

| [125I]-Tyr0-Ang-(1-7) | Rat liver membranes | 11 ± 2 | 3.6 ± 0.4 | 32 ± 15 | [1] |

Kd: Dissociation constant; Bmax: Maximum receptor density; IC50: Half maximal inhibitory concentration.

Table 2: Functional Potency of Angiotensin-(1-7)

| Assay | Cell/Tissue System | Measured Effect | EC50 / Concentration | Reference |

| Arachidonic Acid Release | MasR-YFP transfected HEK 293T cells | [3H]AA Release | Significant increase at 100 nM | [8] |

| eNOS Phosphorylation (Ser1177) | CHO-Mas cells | Increased Phosphorylation | Significant increase at 100 nM | |

| Nitric Oxide (NO) Release | CHO-Mas cells | 2-fold increase over control | 100 nM |

EC50: Half maximal effective concentration.

Signaling Pathways

Activation of the Mas receptor by this compound initiates a cascade of intracellular signaling events that are distinct from the canonical Ang II/AT1 receptor pathway. The primary pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. Akt then phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator. This pathway is central to the vasoprotective effects of Mas receptor agonism.

Furthermore, the A(1-7)/MasR axis actively counter-regulates the pro-inflammatory and pro-oxidative effects of Ang II. It has been shown to inhibit Ang II-stimulated NADPH oxidase activity, thereby reducing the production of reactive oxygen species (ROS). This leads to downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocols

Characterizing a Mas receptor agonist like this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and downstream cellular effects.

Mas Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for Angiotensin-(1-7).[5][8]

-

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of the ligand for the Mas receptor.

-

Materials:

-

Cell line: HEK293T or CHO cells stably transfected with the human Mas receptor.

-

Radioligand: [125I]-Ang-(1-7) (approx. 0.5 nM).

-

Non-labeled ligand: this compound or Ang-(1-7) (for competition assays, ranging from 10-11 to 10-5 M).

-

Incubation Buffer: DMEM containing 0.2% BSA and a protease inhibitor cocktail, pH 7.4.

-

Wash Buffer: Ice-cold PBS.

-

Lysis Buffer: 0.1 M NaOH.

-

Scintillation counter or gamma counter.

-

-

Procedure:

-

Cell Culture: Culture MasR-transfected cells in 12-well plates until confluent.

-

Equilibration: Wash cells twice with DMEM and equilibrate on ice with Incubation Buffer for 30 minutes.

-

Incubation: Add Incubation Buffer containing [125I]-Ang-(1-7). For saturation experiments, use increasing concentrations of the radioligand. For competition experiments, use a fixed concentration of radioligand with increasing concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled Ang-(1-7). Incubate at 4°C for 60 minutes.

-

Washing: Stop the incubation by aspirating the buffer and washing the cells three times with ice-cold PBS to remove unbound radioligand.

-

Lysis: Solubilize the cells by adding Lysis Buffer and incubating for 60 minutes.

-

Counting: Transfer the lysate to counting vials and measure radioactivity using a gamma counter.

-

Data Analysis: Analyze the data using non-linear regression (e.g., Prism software) to calculate Kd, Bmax, and IC50 values.

-

Functional Assay: Nitric Oxide (NO) Production

This protocol measures a key downstream effect of Mas receptor activation.

-

Objective: To quantify the production of nitric oxide in response to agonist stimulation.

-

Materials:

-

Cell line: Human Aortic Endothelial Cells (HAEC) or MasR-transfected CHO cells.

-

Agonist: this compound (e.g., 10-9 to 10-5 M).

-

Control: Vehicle (e.g., serum-free medium).

-

Antagonist (optional): A-779 (a selective MasR antagonist).

-

NO measurement kit (e.g., Griess Reagent System or DAF-FM Diacetate).

-

-

Procedure:

-

Cell Culture: Plate cells in 6-well or 24-well plates and grow to confluence.

-

Pre-incubation (optional): If using an antagonist, pre-incubate cells with A-779 (e.g., 10-6 M) for 10-20 minutes.

-

Stimulation: Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Sample Collection: Collect the cell culture supernatant.

-

NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, which is then measured spectrophotometrically at ~540 nm.

-

Data Analysis: Construct a dose-response curve and calculate the EC50 value for this compound-induced NO production.

-

Experimental Workflow Visualization

The logical flow for characterizing a novel Mas receptor agonist like this compound would proceed from initial binding studies to functional and pathway-specific assays.

Conclusion

This compound is a synthetic peptide agonist of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System. Its mechanism of action is centered on the activation of pro-healing and vasoprotective signaling pathways, primarily through the PI3K/Akt/eNOS cascade, leading to increased nitric oxide production. Although its clinical development for diabetic foot ulcers was discontinued, the study of this compound and the A(1-7)/MasR axis continues to be a valuable area of research for potential therapeutic interventions in cardiovascular and inflammatory diseases. The experimental protocols and data presented here, using its parent compound as a proxy, provide a foundational guide for researchers in the field of drug development targeting this important physiological system.

References

- 1. researchgate.net [researchgate.net]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. NorLeu3-Angiotensin (1-7) [DSC127] as a Therapy for the Healing of Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin-(1-7): A Novel Peptide to Treat Hypertension and Nephropathy in Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]

- 7. Frontiers | Targeting the Protective Arm of the Renin-Angiotensin System to Reduce Systemic Lupus Erythematosus Related Pathologies in MRL-lpr Mice [frontiersin.org]

- 8. Angiotensin-(1-7) Induces Mas Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

Aclerastide: A Dual-Action Angiotensin II Peptide Analog in Tissue Regeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aclerastide (also known as DSC-127 or NorLeu³-A(1-7)) is a synthetic peptide analog of the endogenous hormone Angiotensin II. Developed with the initial promise of promoting tissue regeneration, particularly in the context of chronic wounds such as diabetic foot ulcers, its clinical development was ultimately halted. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the intricate signaling pathways it modulates, and a summary of key preclinical findings. The paradoxical nature of this compound's effects, simultaneously promoting certain aspects of healing while exacerbating detrimental enzymatic activity, offers valuable insights for future drug development in the field of regenerative medicine.

Introduction

Chronic wounds represent a significant and growing challenge in healthcare, driven by the increasing prevalence of conditions like diabetes mellitus. This compound, a peptide analog of Angiotensin II, emerged as a potential therapeutic agent designed to accelerate the healing of such wounds.[1] As NorLeu³-Angiotensin (1-7), it is an analog of the naturally occurring peptide, Angiotensin (1-7). Preclinical studies initially demonstrated its efficacy in promoting wound closure through mechanisms including the induction of progenitor cell proliferation, accelerated vascularization, and enhanced collagen deposition.[2] However, despite these promising early results, this compound failed to demonstrate efficacy in Phase III clinical trials for the treatment of diabetic foot ulcers, leading to the cessation of its development.[3][4] This guide delves into the scientific underpinnings of this compound's function, exploring the dual signaling pathways that contribute to its complex and ultimately contradictory biological effects.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its effects by interacting with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid balance, and cellular growth.[5] Specifically, as an analog of Angiotensin (1-7), it is believed to primarily interact with the Mas receptor, a G protein-coupled receptor that often counteracts the effects of the classical Angiotensin II Type 1 (AT1) receptor.[6][7] However, the biological activity of this compound is not solely beneficial for wound healing. Evidence suggests that it also triggers a detrimental pathway leading to increased levels of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), which are known to impair wound repair.[1][7]

The Pro-Healing Pathway

Activation of the Mas receptor by Angiotensin-(1-7) and its analogs is associated with several cellular responses conducive to tissue regeneration. This includes the stimulation of nitric oxide (NO) production, which promotes vasodilation and improves blood flow to the wound site.[6] Furthermore, the ACE2/Ang-(1-7)/Mas axis has been shown to stimulate the proliferation and migration of CD34+ progenitor cells, which are crucial for vascular repair.[8] This pro-proliferative effect may be mediated through the inhibition of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the pro-survival PI3K/Akt signaling pathway.[8]

The Detrimental Pathway

In contrast to its beneficial effects, this compound also activates a signaling cascade that ultimately hinders wound healing. As an angiotensin II analog, it can stimulate NADPH oxidase, a key enzyme responsible for the production of ROS.[1][7][9] Elevated ROS levels create a state of oxidative stress, which can lead to the activation of transcription factors like NF-κB.[1] This, in turn, upregulates the expression and activity of MMP-9, a protease that degrades the extracellular matrix and impairs tissue regeneration.[1][7] The increased MMP-9 activity is considered a primary contributor to the clinical failure of this compound.[10][11]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound in a db/db mouse model of diabetic wound healing.

Table 1: Effect of this compound on Wound Closure in db/db Mice

| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) |

| Vehicle | Not specified | Not statistically different from this compound | Not statistically different from this compound |

| This compound (100 µ g/wound/day ) | Not specified | No significant acceleration | No significant acceleration (p > 0.05) |

| ND-336 (MMP-9 Inhibitor) | Not specified | Significant acceleration (p = 0.008 vs Vehicle) | Significant acceleration (p = 0.0001 vs Vehicle) |

| Data adapted from Nguyen et al. (2018).[1] |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and Active MMP-9 Levels

| Analyte | Day 1 (Fold Change vs. Vehicle) | Day 2 (Fold Change vs. Vehicle) |

| Reactive Oxygen Species (ROS) | 3.0 | 2.4 |

| Active MMP-9 | 2.7 | 2.5 |

| Data adapted from Nguyen et al. (2018).[1] |

Experimental Protocols

This section outlines the methodologies for the key experiments cited in the preclinical evaluation of this compound.

db/db Mouse Model of Diabetic Wound Healing

The db/db mouse is a widely used model for type 2 diabetes, characterized by obesity, hyperglycemia, and impaired wound healing.[1][12][13][14]

-

Animal Model: Male or female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), typically 6 months of age and phenotypically obese, are used.[15]

-

Wound Creation: Following anesthesia and dorsal hair removal, a full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsum.[1][12]

-

Treatment: this compound (e.g., 100 µg in a vehicle like sterile water) is applied topically to the wound daily for a specified period (e.g., 14 days).[1][16] A vehicle control group and a positive control group (e.g., an MMP-9 inhibitor) are included.[1]

-

Wound Closure Analysis: The wound area is measured at regular intervals (e.g., days 0, 3, 7, 10, 14) using digital photography and image analysis software. Wound closure is expressed as the percentage of the original wound area that has healed.[1]

Quantification of Active MMP-9 using Batimastat Affinity Resin and Proteomics

This method allows for the specific isolation and quantification of the active forms of MMPs from tissue samples.

-

Tissue Homogenization: Wound tissue samples are collected and homogenized in a suitable buffer.

-

Affinity Chromatography: A 10-mg aliquot of the tissue homogenate is incubated with a batimastat-conjugated affinity resin (e.g., 100 μL) at 4°C for 2 hours.[11] Batimastat is a broad-spectrum MMP inhibitor that binds to the active site of MMPs.[17]

-

Washing and Elution: The resin is washed to remove non-specifically bound proteins. The captured active MMPs are then eluted.

-

Proteomic Analysis: The eluted proteins are subjected to mass spectrometry-based proteomics for identification and quantification.[11] Quantification can be performed using synthetic peptides as standards.[1]

In Situ Zymography for MMP-9 Activity

In situ zymography allows for the localization of MMP activity within tissue sections.[18][10][19][20]

-

Tissue Preparation: Fresh frozen, unfixed tissue sections are prepared.

-

Substrate Incubation: The tissue sections are incubated with a quenched fluorescent substrate for MMP-9 (e.g., DQ-Gelatin). In its quenched state, the substrate is non-fluorescent.

-

Enzymatic Cleavage and Fluorescence: Active MMP-9 in the tissue cleaves the substrate, releasing the fluorophore from the quencher and generating a fluorescent signal.

-

Microscopy: The tissue sections are then visualized using fluorescence microscopy to detect the areas of MMP-9 activity.

Clinical Development and Discontinuation

This compound progressed to Phase II and subsequently Phase III clinical trials for the treatment of diabetic foot ulcers.[2][21] However, in November 2015, the Phase III trials were terminated due to a lack of efficacy based on the recommendation of the Data Monitoring Committee.[3][4] The primary endpoint of complete wound closure within 12 weeks was not met.[4] No safety concerns were attributed to the drug.[4]

Conclusion

This compound serves as a compelling case study in the complexities of drug development, particularly in the field of regenerative medicine. While it demonstrated promise in preclinical models by engaging pro-healing pathways associated with the Renin-Angiotensin System, its simultaneous activation of a detrimental cascade involving ROS and MMP-9 ultimately negated its therapeutic potential. This dual-action mechanism underscores the importance of a thorough understanding of all downstream signaling events of a drug candidate. The story of this compound provides valuable lessons for the design of future therapies for chronic wounds, highlighting the need for highly specific agents that can selectively promote regenerative processes without triggering counterproductive inflammatory and enzymatic responses.

References

- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]

- 5. remedypublications.com [remedypublications.com]

- 6. Angiotensin-(1-7): Translational Avenues in Cardiovascular Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Update on the Angiotensin Converting Enzyme 2-Angiotensin (1–7)-Mas Receptor Axis: Fetal Programing, Sex Differences, and Intracellular Pathways [frontiersin.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to Create Chronic Wounds in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Cell In Situ Zymography: Imaging Enzyme–Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. tandfonline.com [tandfonline.com]

- 20. scispace.com [scispace.com]

- 21. docs.abcam.com [docs.abcam.com]

The Rise and Fall of Aclerastide (DSC-127): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aclerastide (DSC-127), a peptide analog of angiotensin II, emerged as a promising therapeutic agent for chronic wounds, particularly diabetic foot ulcers (DFUs). Developed by Derma Sciences, its proposed mechanism centered on stimulating the angiotensin II type 1 receptor (AT1R) to promote tissue regeneration, including progenitor cell proliferation, vascularization, and collagen deposition.[1][2] Early preclinical and Phase II clinical studies showed potential, suggesting accelerated wound closure. However, this compound's journey was abruptly halted during Phase III clinical trials in November 2015, when an independent Data Monitoring Committee determined the trials were futile, citing a lack of efficacy.[3][4][5][6] Subsequent research revealed a paradoxical effect: while promoting some aspects of healing, this compound also significantly increased levels of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), factors known to be detrimental to wound healing in diabetic patients.[7][8][9] This in-depth guide provides a comprehensive overview of the discovery, development, mechanism of action, and ultimate clinical failure of this compound, offering valuable insights for the scientific and drug development community.

Discovery and Development

This compound, also known as NorLeu³-A(1-7), is a synthetic peptide analog of angiotensin II.[7] It was developed from research originating at the University of Southern California and was licensed by Derma Sciences for therapeutic development.[10][11] The primary indication pursued was the treatment of diabetic foot ulcers, a significant unmet medical need.[1] The development program progressed through preclinical studies and successfully completed Phase II clinical trials, which suggested a favorable safety profile and potential efficacy in promoting wound closure.[1][12] These promising results led to the initiation of large-scale Phase III clinical trials.[13] However, these trials were terminated prematurely due to a lack of efficacy, and further development for other indications such as scar reduction and radiation dermatitis was also halted.[3][4][5][6]

Mechanism of Action and Signaling Pathway

This compound is an agonist of the angiotensin receptor.[1] Its intended therapeutic effect was based on the role of the renin-angiotensin system in tissue repair. The proposed mechanism involved the induction of progenitor proliferation, accelerated vascularization, and enhanced collagen deposition.[1][4]

However, the signaling cascade initiated by this compound proved to be a double-edged sword in the context of diabetic wound healing. The binding of this compound to the AT1 receptor leads to the stimulation of NADPH oxidase.[7] This, in turn, results in the production of reactive oxygen species (ROS).[7] Elevated ROS levels in the wound environment are known to upregulate the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix and is detrimental to the healing of diabetic wounds.[7][8][9]

Signaling Pathway of this compound in Diabetic Wound Healing

A diagram illustrating the dual signaling pathways of this compound.

Preclinical Studies: Data and Protocols

The preclinical evaluation of this compound primarily involved studies on diabetic mouse models, specifically female db/db mice, which are a standard model for impaired wound healing.[7]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a representative preclinical study investigating the effects of this compound on wound healing in db/db mice.[7]

Table 1: Effect of this compound on Wound Closure in db/db Mice

| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) |

| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (100 µ g/day ) | No significant difference from vehicle | No significant difference from vehicle | No significant difference from vehicle |

| ND-336 (MMP-9 Inhibitor) | - | Significant acceleration vs. Vehicle & this compound (p=0.008 & p=0.007) | Significant acceleration vs. Vehicle & this compound (p=0.0001 & p=0.008) |

Data presented as mean ± standard error of the mean (SEM). Statistical significance is noted where reported in the source literature.[7]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and MMP-9 Levels

| Treatment Group | ROS Levels (Fold Change vs. Vehicle) | Active MMP-9 Levels (Fold Change vs. Vehicle) |

| This compound (100 µ g/day ) | Day 1: ~3.0-fold increaseDay 2: ~2.4-fold increase | Day 1: ~2.7-fold increaseDay 2: ~2.5-fold increase |

| ND-336 (MMP-9 Inhibitor) | Day 2: ~1.9-fold decrease | - |

Data represents approximate fold changes as reported in the source literature. All increases were statistically significant (p < 0.05).[7]

Experimental Protocols

Experimental Workflow for In Vivo Wound Healing Study

Workflow of the preclinical wound healing study in db/db mice.

-

Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8 weeks old, were used. Animals were housed individually and provided with standard diet and water ad libitum.[7]

-

Wound Creation: Mice were anesthetized with isoflurane, and the dorsal area was shaved. A single 8-mm diameter full-thickness excisional wound was created using a biopsy punch. The wound was then covered with a Tegaderm dressing.[7]

-

Treatment Groups: The day after wound creation, animals were randomly assigned to one of three treatment groups:

-

Vehicle (sterile distilled water)

-

This compound (1.0 mg/ml in water; 100 μl applied topically, equivalent to 0.1 mg/wound/day)

-

ND-336 (positive control MMP-9 inhibitor; 1.0 mg/ml in water; 100 μl applied topically, equivalent to 0.1 mg/wound/day)[7]

-

-

Dosing Regimen: Treatments were applied topically once daily for 14 days.[7]

-

Wound Measurement: Wound closure was measured on days 0, 7, 10, and 14.[7]

-

In Vivo Imaging of Reactive Oxygen Species (ROS): A separate cohort of mice was used for ROS imaging. On days 1 and 2 post-wounding, mice were injected intraperitoneally with L-012 (25 mg/kg), a chemiluminescent probe for ROS. Bioluminescence was then imaged using an in vivo imaging system.[7]

-

Tissue Analysis: Wound tissues were harvested at various time points for analysis of MMP activity. This was done using an affinity resin coupled with proteomics to quantify active MMPs and through gelatin zymography to visualize MMP-9 activity.[7]

While specific in vitro data for this compound is not extensively detailed in the provided search results, a standard scratch wound healing assay would be a key method to assess its direct effect on cell migration.

-

Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media in 6-well plates until a confluent monolayer is formed.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are then washed to remove debris, and media containing different concentrations of this compound or a vehicle control is added.

-

Imaging: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 6, 12, 24 hours) using a microscope.

-

Analysis: The area of the cell-free gap is measured at each time point to quantify the rate of cell migration and wound closure.

Clinical Trials

This compound progressed to Phase III clinical trials for the treatment of diabetic foot ulcers.

Phase II Clinical Trial

Phase II studies of DSC127 demonstrated that it accelerated wound closure and increased the proportion of fully closed wounds that remained closed for up to 20 weeks after a 4-week treatment period.[1] These trials also indicated good tolerability and a lack of systemic exposure to this compound.[1]

Phase III Clinical Trials (NCT01830348 and NCT01849965)

-

Study Design: The Phase III program consisted of randomized, double-blind, vehicle- and standard-of-care-controlled trials.[13][14]

-

Patient Population: Subjects with non-healing Wagner Grade 1 or 2 diabetic foot ulcers were enrolled.[14]

-

Intervention: Patients received daily topical application of this compound (DSC127) 0.03%, a vehicle gel, or a standard-of-care gel for up to 28 days or until wound closure.[14]

-

Primary Endpoint: The primary efficacy endpoint was the proportion of subjects with confirmed complete wound closure of the target ulcer within 12 weeks of the start of treatment.[3][4][5][6]

-

Outcome: In November 2015, Derma Sciences announced the termination of the Phase III trials based on the recommendation of the Data Monitoring Committee, which determined that the trials were futile based on interim analyses of the primary endpoint.[3][4][5][6] Importantly, no safety concerns were attributed to this compound.[3][4][5][6]

Conclusion and Future Perspectives

The development of this compound serves as a critical case study in the complexities of drug development for chronic wounds, particularly in the context of diabetes. While the initial hypothesis of leveraging the renin-angiotensin system for wound healing was plausible and supported by early-stage data, the intricate and often paradoxical biological responses in a diabetic environment ultimately led to clinical failure. The key takeaway is the critical importance of understanding the complete signaling cascade of a therapeutic candidate and its potential off-target or context-dependent effects. The finding that this compound increases ROS and MMP-9 in diabetic wounds highlights the need for careful consideration of the underlying pathology when designing pro-healing therapies. Future research in this area should focus on agents that can promote the beneficial aspects of tissue regeneration without exacerbating the detrimental inflammatory and enzymatic environment characteristic of chronic diabetic wounds. The story of this compound underscores the necessity of robust preclinical models that accurately recapitulate the human disease state and the value of early and comprehensive mechanistic studies to de-risk clinical development.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [app.jove.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Keratinocyte migration (scratch) assay [bio-protocol.org]

- 5. Video: In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [app.jove.com]

- 6. quickzyme.com [quickzyme.com]

- 7. clyte.tech [clyte.tech]

- 8. Wound healing assay | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling the molecular dynamics of wound healing: integrating spatially resolved lipidomics and temporally resolved proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]

Aclerastide for Diabetic Ulcer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclerastide (DSC127), a synthetic peptide analog of Angiotensin II, was investigated as a potential therapeutic agent for the treatment of diabetic foot ulcers (DFUs). Preclinical studies initially suggested promise, with evidence of accelerated vascularization, collagen deposition, and re-epithelialization.[1] However, the subsequent Phase III clinical trials were terminated due to futility, as this compound failed to demonstrate efficacy in promoting wound closure.[2][3] This guide provides an in-depth technical overview of the research surrounding this compound for diabetic ulcers, focusing on its mechanism of action, key experimental findings, and the signaling pathways involved. The information presented aims to inform future research and drug development efforts in the field of chronic wound healing.

Mechanism of Action

This compound is an analog of the naturally occurring peptide Angiotensin (1-7).[1] Its proposed mechanism of action centered on promoting the beneficial aspects of the renin-angiotensin system (RAS) in wound healing, such as inducing progenitor cell proliferation and enhancing tissue repair.[1] Preclinical studies suggested that this compound's effects were mediated through the Mas receptor, a component of the protective arm of the RAS.[1] This was demonstrated by the blockade of its wound-healing effects by a Mas antagonist.[1]

However, a significant and ultimately detrimental aspect of this compound's mechanism was uncovered. As an analog of Angiotensin II, it was found to increase the production of reactive oxygen species (ROS).[4] This elevation in ROS, in turn, leads to the upregulation of active matrix metalloproteinase-9 (MMP-9).[4] MMP-9 is known to be detrimental to diabetic wound healing as it degrades the extracellular matrix and perpetuates a pro-inflammatory environment.[4][5] This dual effect—a beneficial impact on cell migration and angiogenesis counteracted by the harmful upregulation of MMP-9—is believed to be a primary contributor to its clinical failure.[4]

Key Experimental Data

Preclinical Studies in Diabetic Mice (db/db)

The primary animal model used to evaluate the efficacy of this compound was the genetically diabetic db/db mouse, which mimics many of the wound-healing challenges observed in humans with diabetes.

Table 1: Effect of this compound on Wound Closure in db/db Mice

| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) | Statistical Significance (vs. Vehicle) |

| Vehicle (Control) | - | - | - | - |

| This compound | No significant difference | No significant difference | No significant difference | P > 0.05 |

| ND-336 (MMP-9 Inhibitor) | Significant acceleration (P=0.052) | Significant acceleration (P=0.008) | Significant acceleration (P=0.0001) | Statistically significant |

Data synthesized from a study by Nguyen et al.[4]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and MMP-9 Levels in Diabetic Mouse Wounds

| Treatment Group | ROS Levels (Fold Change vs. Vehicle) | Active MMP-9 Levels (Fold Change vs. Vehicle) |

| Day 1 | Day 2 | |

| This compound | 3.0 | 2.4 |

| ND-336 (MMP-9 Inhibitor) | - | 1.9 (decrease) |

Data represents fold changes relative to the vehicle-treated group.[4][6]

Experimental Protocols

Animal Model and Wound Creation

-

Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8 weeks old, were utilized.[4] These mice exhibit a phenotype of obesity, hyperglycemia, and impaired wound healing, making them a relevant model for diabetic ulcer research.

-

Wound Creation:

Treatment Administration

-

This compound Formulation: this compound (NorLeu3-angiotensin(1–7)) was custom-synthesized.[4]

-

Dosing and Administration: Treatment was initiated the day after wound creation (Day 1). This compound was applied topically to the wound.[7]

In Vivo Imaging of Reactive Oxygen Species

-

Chemiluminescent Probe: L-012, a luminol analog, was used for the detection of NADPH oxidase-derived superoxide.[4]

-

Procedure:

Analysis of MMP-9 Activity

-

Gelatin Zymography: This technique was used to visualize the activity of MMP-9 in wound tissue homogenates.[4]

-

Affinity Resin Coupled with Proteomics: A more quantitative method using a batimastat affinity resin was employed to measure the levels of active MMP-9 in wound tissues.[4][5]

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway Leading to Impaired Wound Healing

Caption: this compound's dual signaling pathway in diabetic wound healing.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for preclinical assessment of this compound in diabetic mice.

Conclusion

The investigation into this compound for diabetic ulcer treatment provides a valuable case study in the complexities of wound healing. While the initial hypothesis of leveraging the protective arm of the RAS was sound, the off-target effect of increasing ROS and subsequently upregulating the detrimental MMP-9 proved to be a critical flaw.[4] This highlights the importance of a thorough understanding of the complete signaling cascade of any potential therapeutic agent. Future research in this area should focus on developing molecules that can selectively promote the beneficial aspects of wound healing without inadvertently activating pathways that hinder the repair process. The detailed experimental data and protocols presented in this guide can serve as a foundational resource for researchers and drug developers working to create effective therapies for diabetic foot ulcers.

References

- 1. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]

- 4. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Aclerastide: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclerastide (also known as DSC127) is a synthetic heptapeptide analog of Angiotensin II with the amino acid sequence Asp-Arg-Nle-Tyr-Ile-His-Pro. Initially investigated for its potential to promote tissue regeneration, particularly in the context of diabetic foot ulcers, its clinical development was halted. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols used to elucidate its mechanism of action and summarizes key quantitative findings. The document also explores the signaling pathways influenced by this compound, offering insights into its complex biological effects, including the upregulation of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), which are believed to have contributed to its clinical trial outcomes.

Molecular Structure and Physicochemical Properties

This compound is a synthetic peptide that was designed as an agonist of the angiotensin II receptor. Its structure and properties are summarized below.

Molecular Structure

The primary structure of this compound is a sequence of seven amino acids: L-Aspartyl-L-arginyl-L-norleucyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-proline.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H64N12O11 | [1] |

| Molecular Weight | 913.03 g/mol | [1] |

| Amino Acid Sequence | Asp-Arg-Nle-Tyr-Ile-His-Pro | [1] |

| Synonyms | DSC-127, NorLeu3-A(1-7) | [1] |

| CAS Number | 227803-63-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

Mechanism of Action and Biological Effects

This compound acts as an angiotensin receptor agonist.[1][2] The renin-angiotensin system (RAS) plays a complex role in wound healing. Angiotensin II, through its receptors (AT1 and AT2), can influence inflammation, cell proliferation, and tissue remodeling. This compound was developed to harness the potential regenerative effects of this pathway.

However, preclinical studies in diabetic mouse models revealed that this compound treatment led to unintended and detrimental effects in the wound environment. Specifically, it was found to upregulate the levels of reactive oxygen species (ROS) and the activity of matrix metalloproteinase-9 (MMP-9), both of which are known to impair wound healing in diabetic conditions.[3][4]

Signaling Pathways

The biological effects of this compound are mediated through the complex angiotensin receptor signaling network, which in turn influences other pathways critical to wound healing, such as those involving MMPs.

Figure 1: this compound's proposed mechanism leading to impaired wound healing.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the biological effects of this compound.

Solid-Phase Peptide Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: A suitable resin, such as a pre-loaded Pro-Wang resin or a Rink amide resin, is swelled in a non-polar solvent like dichloromethane (DCM), followed by washing with the synthesis solvent, dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the resin is removed by treating with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (His) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin to form a peptide bond. The reaction progress is monitored using a colorimetric test (e.g., ninhydrin test).

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence (Ile, Tyr, Nle, Arg, Asp).

-

Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Diabetic Mouse Excisional Wound Healing Model

The efficacy of this compound on wound healing was evaluated using the genetically diabetic db/db mouse model, which mimics many aspects of impaired wound healing in diabetic patients.

Protocol:

-

Animal Model: Male db/db mice (e.g., C57BL/KsJ-Leprdb) are used.

-

Anesthesia and Hair Removal: Mice are anesthetized, and the dorsal hair is removed using clippers and a depilatory cream.

-

Wound Creation: A full-thickness excisional wound is created on the dorsum of the mouse using a sterile biopsy punch (e.g., 6-8 mm diameter).

-

Splinting: To prevent wound contraction and promote healing by granulation and re-epithelialization, a silicone splint is sutured around the wound.

-

Topical Treatment: A solution of this compound (e.g., 0.1 mg/wound in a vehicle like sterile water) is topically applied to the wound daily. A vehicle-only group serves as a control.

-

Wound Area Measurement: The wound area is measured at regular intervals (e.g., days 0, 3, 7, 10, 14) by tracing the wound margins or using digital planimetry. The percentage of wound closure is calculated.

-

Tissue Harvesting: At the end of the experiment, mice are euthanized, and the wound tissue is harvested for further analysis (e.g., histology, zymography).

Figure 2: Workflow for the diabetic mouse excisional wound healing model.

In-Situ Zymography for MMP-9 Activity

This technique is used to visualize the localization of active MMP-9 within the wound tissue.

Protocol:

-

Tissue Preparation: Harvested wound tissue is snap-frozen in optimal cutting temperature (OCT) compound.

-

Cryosectioning: Frozen tissue sections (e.g., 10 µm thick) are prepared using a cryostat and mounted on slides.

-

Substrate Incubation: The sections are incubated with a solution containing a quenched-fluorescent gelatin substrate (e.g., DQ-gelatin). In the presence of active gelatinases like MMP-9, the substrate is cleaved, releasing a fluorescent signal.

-

Incubation Conditions: Incubation is typically carried out in a humidified chamber at 37°C for a defined period.

-

Counterstaining: The sections can be counterstained with a nuclear stain (e.g., DAPI) to visualize the cell nuclei.

-

Microscopy: The slides are imaged using a fluorescence microscope. Areas of green fluorescence indicate MMP-9 activity.

Measurement of Reactive Oxygen Species (ROS)

In vivo imaging with a chemiluminescent probe can be used to quantify ROS levels in the wounds of live animals.

Protocol:

-

Probe Preparation: A solution of a luminol-based chemiluminescent probe, such as L-012, is prepared.

-

Animal Preparation: Anesthetized mice with wounds are placed in an in vivo imaging system.

-

Probe Administration: The L-012 solution is administered to the mice, typically via intraperitoneal injection.

-

Bioluminescence Imaging: Bioluminescent images are acquired over time as the probe reacts with ROS in the wound area. The intensity of the light emission is proportional to the amount of ROS.

-

Image Analysis: The bioluminescent signal from the wound area is quantified using image analysis software.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 2: Effect of this compound on Wound Healing in db/db Mice

| Treatment Group | Wound Closure at Day 14 (%) | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle | ~40% | - | [3] |

| This compound (0.1 mg/day) | ~40% | Not Significant | [3] |

Table 3: Effect of this compound on ROS and MMP-9 Levels in Diabetic Wounds

| Parameter | Fold Change (this compound vs. Vehicle) | Time Point | Statistical Significance | Reference |

| Reactive Oxygen Species (ROS) | ~3-fold increase | Day 1 | p < 0.05 | [3] |

| Active MMP-9 | ~2.7-fold increase | Day 1 | p < 0.05 | [3] |

| Active MMP-9 | ~2.5-fold increase | Day 2 | p < 0.05 | [3] |

Quantitative Structure-Activity Relationship (QSAR) Considerations

While specific QSAR studies for this compound are not publicly available, its design as an angiotensin II analog is rooted in structure-activity relationship principles. The substitution of the native phenylalanine at position 8 with proline and the valine at position 3 with norleucine were likely intended to modify its receptor binding affinity, selectivity, and metabolic stability. The observed biological effects, including the off-target upregulation of ROS and MMP-9, highlight the complexity of peptide-based drug design and the challenges in predicting the full spectrum of in vivo responses based solely on primary sequence modifications. Further QSAR studies on angiotensin II analogs could help to delineate the structural motifs responsible for these detrimental effects, guiding the design of future wound healing therapeutics with improved safety and efficacy profiles.

Conclusion

This compound is a well-characterized synthetic peptide with a clear molecular structure and defined physicochemical properties. While it was rationally designed as an angiotensin receptor agonist to promote wound healing, its preclinical and clinical evaluation revealed a complex and ultimately unfavorable biological activity profile in the context of diabetic ulcers. The upregulation of ROS and active MMP-9, as demonstrated through the experimental protocols detailed in this guide, likely contributed to its lack of efficacy. This case serves as an important example in drug development, emphasizing the need for a thorough understanding of the downstream signaling consequences of targeting complex biological pathways, particularly in multifactorial disease states like diabetic wound healing. The detailed methodologies and findings presented herein provide a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and tissue regeneration.

References

- 1. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [jove.com]

- 2. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Aclerastide and its Role in Wound Healing Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclerastide (DSC127), a synthetic analogue of Angiotensin II, was a promising therapeutic candidate for the treatment of chronic wounds, particularly diabetic foot ulcers (DFUs). Preclinical studies highlighted its potential to accelerate wound healing through mechanisms including the induction of progenitor cell proliferation, enhanced vascularization, and increased collagen deposition. However, the promising results from early studies did not translate into clinical success, with the Phase III clinical trials being terminated due to futility. Subsequent research has revealed a dual role for this compound in the complex environment of wound healing. While it can promote certain aspects of tissue repair, it also upregulates detrimental pathways involving reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), ultimately impeding the healing process. This technical guide provides an in-depth overview of the signaling pathways influenced by this compound, a summary of the key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its investigation.

Introduction

Chronic wounds, such as diabetic foot ulcers, represent a significant and growing unmet medical need. These wounds are characterized by a prolonged inflammatory phase, impaired angiogenesis, and defective extracellular matrix (ECM) remodeling. This compound, an angiotensin receptor agonist, was developed to address these pathological features. As an analogue of the naturally occurring peptide Angiotensin-(1-7), this compound was designed to activate the protective arm of the renin-angiotensin system (RAS) through the Mas receptor, promoting tissue repair and regeneration.[1]

Early preclinical evidence suggested that this compound could significantly accelerate wound closure. However, the failure of this compound in late-stage clinical trials underscored the complexity of targeting wound healing pathways. This guide delves into the molecular mechanisms underpinning both the beneficial and detrimental effects of this compound, providing a comprehensive resource for researchers in the field of wound healing and drug development.

Signaling Pathways in this compound-Mediated Wound Healing

This compound exerts its effects on wound healing through two opposing signaling pathways. The intended therapeutic pathway involves the activation of the Mas receptor, while an unintended detrimental pathway leads to increased oxidative stress and enzymatic degradation of the extracellular matrix.

The Pro-Healing Pathway via the Mas Receptor

This compound, acting as an Angiotensin-(1-7) analogue, binds to the G-protein coupled Mas receptor. Activation of the Mas receptor is generally associated with beneficial cardiovascular and anti-inflammatory effects. In the context of wound healing, this pathway is believed to promote cell migration, proliferation, and angiogenesis. Downstream signaling of Mas receptor activation can involve the PI3K/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[2][3] NO is a critical signaling molecule in wound healing, promoting vasodilation, angiogenesis, and modulating inflammation. Additionally, the Mas receptor can counteract the pro-inflammatory and pro-fibrotic effects of the Angiotensin II Type 1 receptor (AT1R).[4]

References

- 1. Video: In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [app.jove.com]

- 2. ahajournals.org [ahajournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]

Aclerastide Preclinical Studies in Animal Models: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aclerastide (NorLeu³-angiotensin(1–7)), a peptide analog of angiotensin II, was investigated as a potential therapeutic agent for chronic wounds, particularly diabetic foot ulcers (DFUs).[1][2] Despite showing initial promise in some preclinical models, this compound ultimately failed in Phase III clinical trials for the treatment of DFUs.[1][2] Subsequent in-depth preclinical studies were conducted to investigate the potential mechanisms underlying this failure. This technical guide provides a comprehensive overview of these preclinical investigations, focusing on the experimental protocols, quantitative data, and elucidated signaling pathways in relevant animal models.

Core Preclinical Investigation: Diabetic Wound Healing in db/db Mice

The primary animal model utilized to re-evaluate this compound's efficacy and mechanism was the genetically diabetic db/db mouse. This model is widely used for studying delayed wound healing as it mimics key aspects of type 2 diabetes in humans, such as obesity and hyperglycemia.[1]

Experimental Workflow

The general workflow for the pivotal preclinical study is outlined below.

Caption: Workflow for the db/db mouse diabetic wound healing study.

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative results from the preclinical studies on this compound.

Table 1: Efficacy Assessment - Wound Closure in db/db Mice

This table presents the percentage of wound closure at different time points for each treatment group. Data indicates that this compound did not accelerate wound healing compared to the vehicle control.

| Treatment Group | Dose | Day 7 (% Closure) | Day 10 (% Closure) | Day 14 (% Closure) | Statistical Significance (vs. Vehicle) |

| Vehicle (Water) | N/A | ~40% | ~60% | ~75% | N/A |

| This compound | 100 µ g/day | ~40% | ~60% | ~75% | P > 0.05 (No significant difference)[1] |

| ND-336 (Control) | 100 µ g/day | ~55% | ~80% | ~95% | P = 0.008 (Day 10), P = 0.0001 (Day 14)[1] |

Data are approximated from graphical representations in the source material.[1][3][4]

Table 2: Mechanistic Assessment - Reactive Oxygen Species (ROS) and Active MMP-9 Levels

This table details the fold-change in ROS and active Matrix Metalloproteinase-9 (MMP-9) levels following this compound treatment compared to the vehicle control.

| Analyte | Time Point | Fold Change (this compound vs. Vehicle) | Statistical Significance (P-value) |

| Reactive Oxygen Species (ROS) | Day 1 | 3.0-fold increase[1] | < 0.05[4] |

| Day 2 | 2.4-fold increase[1] | < 0.01[4] | |

| Active MMP-9 | Day 1 | 2.7-fold increase[1][4] | < 0.05[1][4] |

| Day 2 | 2.5-fold increase[1][4] | < 0.05[1][4] |

Elucidated Signaling Pathway

Studies revealed that this compound, as an angiotensin II analog, induces a signaling cascade that is detrimental to wound healing in the diabetic mouse model. It elevates levels of ROS, which in turn upregulates the expression and activity of MMP-9, a protease known to impair wound repair when overactive.[1][2]

Caption: this compound's proposed mechanism of action in diabetic wounds.

Experimental Protocols

Detailed methodologies are provided for key experiments to ensure clarity and reproducibility.

Animal Model and Wound Creation

-

Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), with a body weight of 37.5 ± 3 g, were used.[1] Animals were confirmed to be diabetic if their blood glucose was > 250 mg/dl.[1] All studies were conducted in accordance with NIH guidelines and approved by the Institutional Animal Care and Use Committee at the University of Notre Dame.[1]

-

Wound Creation: Mice were anesthetized using isoflurane. A single 8-mm diameter, full-thickness excisional wound was created on the shaved dorsal thorax using a biopsy punch.[1] The wound was subsequently covered with a Tegaderm dressing.[1]

Treatment Administration

-

Group Allocation: One day after wound creation, animals were randomly assigned to treatment groups (n=12-13 mice per group initially).[1][3]

-

Compounds: this compound (NorLeu³-angiotensin(1–7)) was custom-synthesized.[1]

-

Administration: Wounds were treated topically once daily for 14 days. The treatments were:

In Vivo Imaging for Reactive Oxygen Species (ROS)

-

Procedure: On days 1 and 2 post-wounding, a subset of mice (n=3 per group per time point) was anesthetized.[1]

-

Reagent: The chemiluminescent probe L-012 was injected intraperitoneally at a dose of 25 mg/kg.[1][4]

-

Imaging: Bioluminescence was quantified using an in vivo imaging system to measure the levels of ROS in the wound area.[1]

Analysis of Active MMP-9

-

Sample Collection: Wound tissues were collected from a subset of mice on days 1 and 2.[1]

-

Methodology: An affinity resin that specifically binds to the active forms of MMPs was used.[1][4] The captured active MMPs were then identified and quantified using proteomics.[1][4]

-

Confirmation: In-situ zymography with DQ-Gelatin was also used to confirm the increased MMP-9 activity in this compound-treated wounds.[3]

Statistical Analysis

-

Wound Closure: The Mann-Whitney U two-tailed test was used to determine statistical significance between groups.[1][3][4]

-

ROS and MMP-9 Levels: The Student's t two-tailed test was used to compare treatment groups to the vehicle control.[1][4]

-

Significance Level: A P-value of < 0.05 was considered statistically significant.[1]

Conclusion

Preclinical re-evaluation of this compound in a clinically relevant db/db diabetic mouse model demonstrated that, under a dosing regimen mimicking clinical trials, the compound does not accelerate wound healing.[1][3] The underlying mechanism for this lack of efficacy is attributed to a significant upregulation of reactive oxygen species and, consequently, a detrimental increase in the activity of MMP-9 within the wound bed.[1][2] These findings suggest that the pro-inflammatory and matrix-degrading effects induced by this compound may counteract any potential beneficial effects on cell migration and angiogenesis, leading to a net neutral or negative impact on the healing process in diabetic wounds.[4] This case highlights the critical importance of thoroughly understanding a drug's complete mechanism of action in relevant animal models before advancing to late-stage clinical trials.

References

- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Aclerastide's Dichotomous Impact on Angiogenesis and Neovascularization: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aclerastide (DSC127), a synthetic analogue of Angiotensin-(1-7), has been the subject of significant research interest for its potential role in wound healing, particularly in the context of diabetic foot ulcers. A key aspect of its proposed mechanism of action involves the modulation of angiogenesis and neovascularization. However, the cumulative evidence presents a complex and somewhat contradictory picture. While preclinical studies suggested a pro-angiogenic effect, contributing to accelerated wound repair, subsequent research and the ultimate failure of Phase III clinical trials indicate a more nuanced, and potentially detrimental, impact in a diabetic wound environment. This technical guide provides an in-depth analysis of the available data on this compound's effects on new blood vessel formation, detailing the underlying signaling pathways, experimental evidence, and the critical factors that appear to dictate its dualistic nature.

The Proposed Pro-Angiogenic Mechanism of this compound

This compound is an agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2/Ang-(1-7)/Mas axis. This pathway is generally considered to counteract the classical ACE/Angiotensin II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, and fibrosis. The pro-angiogenic effects of Mas receptor activation are thought to be mediated through several downstream signaling events:

-

Increased Nitric Oxide (NO) Bioavailability: Activation of the Mas receptor stimulates endothelial nitric oxide synthase (eNOS), leading to increased production of NO. NO is a potent vasodilator and a critical signaling molecule in angiogenesis, promoting endothelial cell proliferation, migration, and survival.

-

Modulation of Vascular Endothelial Growth Factor (VEGF): The Angiotensin II parent molecule has been shown to increase the expression of VEGF, a primary driver of angiogenesis. It is hypothesized that this compound may share this effect, contributing to the stimulation of new blood vessel growth.

-

PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is known to be activated downstream of the Mas receptor. This pathway can promote endothelial cell survival and proliferation, essential steps in angiogenesis.

-

MAPK/ERK Pathway Involvement: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell growth and differentiation. Studies on Angiotensin-(1-7) suggest the involvement of this pathway in its vascular effects.

Preclinical Evidence for Pro-Angiogenic Effects

Early preclinical studies on Angiotensin II, the parent molecule of this compound, provided the initial evidence for a pro-angiogenic role.

In Vivo Matrigel Plug Assay with Angiotensin II

A pivotal study by Tamarat et al. (2002) demonstrated the pro-angiogenic effects of Angiotensin II in a murine model.[1]

Experimental Protocol:

-

Animal Model: C57Bl/6 female mice.

-

Method: Subcutaneous injection of 0.5 mL of Matrigel containing Angiotensin II (10⁻⁷ M). Control groups received Matrigel alone.

-

Analysis: After 14 days, the Matrigel plugs were removed for histological evaluation and protein analysis. Angiogenesis was assessed by counting the number of cells that had migrated into the Matrigel plug and by immunohistochemical identification of endothelial and smooth muscle cells.

-

Key Findings: Angiotensin II treatment resulted in a significant increase in cell infiltration into the Matrigel plug, forming vascular-like structures. This was accompanied by an increase in the expression of key pro-angiogenic factors.

Quantitative Data from Matrigel Plug Assay:

| Parameter | Control | Angiotensin II (10⁻⁷ M) | Fold Change | p-value |

| Cell Number (cells/field) | (Data not specified) | (Data not specified) | 1.9 | < 0.01 |

| VEGF Protein Level | (Normalized to 1) | 1.5 | 1.5 | < 0.01 |

| eNOS Protein Level | (Normalized to 1) | 1.7 | 1.7 | < 0.01 |

The Countervailing Effects: Increased Oxidative Stress and Matrix Metalloproteinase Activity

Despite the promising pro-angiogenic hypothesis, research in diabetic wound models revealed a darker side to this compound's activity, which likely contributed to its clinical trial failure. A key study by Nguyen et al. highlighted the detrimental upregulation of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9).

In Vivo Diabetic Mouse Wound Healing Model

Experimental Protocol:

-

Animal Model: db/db mice, a model for type 2 diabetes.

-

Method: A full-thickness excisional wound was created on the dorsum of the mice. Wounds were treated topically with this compound (100 µ g/wound/day ) for 14 days.

-

Analysis: Wound tissue was harvested at various time points for analysis of ROS levels (in vivo imaging with L-012 chemiluminescence) and active MMP-9 levels (using an affinity resin coupled with proteomics).

Quantitative Data from Diabetic Mouse Model:

| Parameter | Vehicle Control | This compound Treatment | Fold Change |

| Reactive Oxygen Species (Day 1) | (Normalized to 1) | ~3.0 | 3.0 |

| Reactive Oxygen Species (Day 2) | (Normalized to 1) | ~2.4 | 2.4 |

| Active MMP-9 (Day 1) | (Normalized to 1) | 2.7 | 2.7 |

| Active MMP-9 (Day 2) | (Normalized to 1) | 2.5 | 2.5 |